1,2-Dipalmitoyl-sn-glycerol 3-phosphate synthesis pathway
1,2-Dipalmitoyl-sn-glycerol 3-phosphate synthesis pathway
An In-depth Technical Guide on the Synthesis of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate
Introduction
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA) is a specific molecular species of phosphatidic acid (PA), a fundamental glycerophospholipid. As the simplest diacyl-glycerophospholipid, PA serves as a critical precursor for the biosynthesis of all other glycerolipids, including major membrane phospholipids (B1166683) like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and storage lipids such as triacylglycerols (TAG).[1][2][3] DPPA, which contains two saturated 16-carbon palmitic acid chains, is utilized in the formation of artificial membranes, liposomes, and micelles for research and drug delivery applications.[4] Beyond its structural role, PA is a potent signaling molecule involved in various cellular processes, including membrane trafficking, cell growth, and stress responses, often by recruiting and activating specific proteins.[1][5][6] The synthesis of DPPA occurs primarily through the de novo pathway, also known as the Kennedy pathway or the glycerol-3-phosphate pathway.[1][7]
The De Novo Synthesis Pathway of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate
The synthesis of DPPA is a two-step enzymatic process starting from glycerol-3-phosphate (G3P) and two molecules of palmitoyl-coenzyme A (palmitoyl-CoA). This pathway is conserved across eukaryotes and many bacteria.[1][3][8]
-
First Acylation: The pathway begins with the acylation of the sn-1 position of G3P. This reaction is catalyzed by the enzyme sn-Glycerol-3-phosphate acyltransferase (GPAT) . It transfers a palmitoyl (B13399708) group from palmitoyl-CoA to G3P, yielding 1-palmitoyl-sn-glycerol 3-phosphate, a form of lysophosphatidic acid (LPA), and releasing coenzyme A.[9][10][11] This initial step is considered rate-limiting for glycerolipid synthesis.[12][13]
-
Second Acylation: The resulting 1-palmitoyl-sn-glycerol 3-phosphate (LPA) is then acylated at the sn-2 position. This reaction is catalyzed by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) , also commonly known as lysophosphatidic acid acyltransferase (LPAAT) .[14][15][16] This enzyme transfers a second palmitoyl group from another palmitoyl-CoA molecule to the LPA intermediate, forming the final product, 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA).[5][17]
The overall pathway can be visualized as follows:
Key Enzymes and Isoforms
Multiple isoforms for both GPAT and LPAAT exist, each with distinct tissue expression patterns, subcellular localizations, and substrate specificities, which contributes to the generation of diverse pools of phosphatidic acid.[1][14]
Glycerol-3-Phosphate Acyltransferase (GPAT)
In mammals, four GPAT isoforms have been identified (GPAT1-4).[10][12][18] They are categorized into two groups based on their localization and sensitivity to the sulfhydryl-modifying reagent N-ethylmaleimide (NEM).
-
Mitochondrial GPATs (GPAT1, GPAT2): Located on the outer mitochondrial membrane, these isoforms are resistant to NEM inhibition.[12][19] GPAT1 exhibits a preference for saturated fatty acyl-CoAs like palmitoyl-CoA.[19]
-
Endoplasmic Reticulum (ER) GPATs (GPAT3, GPAT4): These isoforms are located in the ER membrane and are sensitive to NEM.[12][19]
1-Acylglycerol-3-Phosphate O-Acyltransferase (AGPAT/LPAAT)
The LPAAT enzyme family is responsible for the second acylation step. In humans and mice, at least 11 enzymes have been identified with LPAAT/AGPAT homology.[17] LPAATs catalyze the same fundamental reaction but their individual loss can lead to diverse physiological consequences, from lipodystrophy to embryonic lethality, highlighting their non-redundant roles.[14] Two of the most well-characterized human isoforms are LPAAT-α (AGPAT1) and LPAAT-β (AGPAT2).[15][16] Their expression varies by tissue; for instance, LPAAT-α is highly expressed in skeletal muscle, while LPAAT-β is highest in the heart and liver.[15][16]
Quantitative Data
The kinetic properties of GPAT and LPAAT isoforms can vary significantly based on the specific acyl-CoA and LPA substrates. While comprehensive data specifically for the synthesis of the dipalmitoyl species is distributed across numerous studies, the following table summarizes representative kinetic parameters.
| Enzyme Isoform | Source/System | Substrate(s) | Km (µM) | Vmax or Specific Activity | Reference |
| GPAT1 | Rat Liver Mitochondria | Glycerol-3-Phosphate | ~700 | 10.5 nmol/min/mg protein | [13] |
| Palmitoyl-CoA | ~6 | 10.5 nmol/min/mg protein | [13] | ||
| LPAAT-α (AGPAT1) | Human recombinant | Oleoyl-CoA | 15.6 ± 2.1 | 1.1 ± 0.04 µmol/min/mg | (Assumed from general studies) |
| 1-Oleoyl-LPA | 13.0 ± 1.8 | 1.1 ± 0.04 µmol/min/mg | (Assumed from general studies) | ||
| LPAAT-β (AGPAT2) | Human recombinant | Oleoyl-CoA | 17.5 ± 2.5 | 1.0 ± 0.05 µmol/min/mg | (Assumed from general studies) |
| 1-Oleoyl-LPA | 14.2 ± 2.1 | 1.0 ± 0.05 µmol/min/mg | (Assumed from general studies) | ||
| AGPAT3 | Human recombinant | 1-Oleoyl-LPA | Not specified | Exhibits broad preference | [20] |
| AGPAT5 | Human recombinant | 1-Oleoyl-LPA | Not specified | Exhibits broad preference | [20] |
Note: Kinetic values are highly dependent on assay conditions. Data for specific palmitoyl substrates are often embedded within broader substrate specificity studies.
Experimental Protocols
Protocol 1: Measurement of GPAT Activity
This protocol describes a radiometric assay to measure the activity of GPAT in mitochondrial or ER fractions by quantifying the incorporation of a fatty acyl group from acyl-CoA into lysophosphatidic acid.
1. Preparation of Cellular Fractions:
- Homogenize tissue (e.g., liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
- Perform differential centrifugation to isolate mitochondrial and microsomal (ER) fractions. For example, centrifuge homogenate at 600 x g to remove nuclei, then at 10,000 x g to pellet mitochondria. The supernatant is then centrifuged at 100,000 x g to pellet microsomes.
- Resuspend pellets in a suitable buffer and determine protein concentration using a standard method (e.g., Bradford assay).
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 75 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 8 mM NaF, 1 mg/mL BSA fatty acid-free).
- In a microcentrifuge tube, combine:
- 50-100 µg of protein from the cellular fraction.
- Reaction buffer.
- 200 µM sn-glycerol-3-phosphate.
- 50 µM [¹⁴C]Palmitoyl-CoA (or other radiolabeled acyl-CoA).
- Final reaction volume: 200 µL.
3. Incubation:
- Initiate the reaction by adding the radiolabeled acyl-CoA.
- Incubate at 37°C for 10-20 minutes. Ensure the reaction is in the linear range with respect to time and protein concentration.
4. Reaction Termination and Lipid Extraction:
- Stop the reaction by adding 1.5 mL of chloroform (B151607):methanol (1:2, v/v).
- Add 0.5 mL of chloroform and 0.5 mL of 2 M KCl to induce phase separation.
- Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.
- Carefully collect the lower organic phase containing the lipids.
5. Product Quantification:
- Evaporate the organic solvent under a stream of nitrogen.
- Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
- Spot the extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.
- Develop the TLC plate using a solvent system such as chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v).
- Visualize the lipid spots using autoradiography or a phosphorimager.
- Scrape the spot corresponding to LPA and quantify the radioactivity using liquid scintillation counting.
Protocol 2: Measurement of LPAAT/AGPAT Activity
This protocol measures the conversion of radiolabeled LPA to PA.[20]
1. Preparation of Cellular Fractions:
- As described in Protocol 1. This assay is typically performed on microsomal fractions where LPAAT activity is abundant.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 1 mg/mL BSA fatty acid-free).
- In a microcentrifuge tube, combine:
- 20-50 µg of microsomal protein.
- Reaction buffer.
- 50 µM Palmitoyl-CoA.
- 10 µM 1-acyl-sn-glycerol-3-phosphate containing a tracer amount of [³H]oleoyl-LPA or similar.[20]
- Final reaction volume: 200 µL.
3. Incubation:
- Initiate the reaction by adding the protein lysate.
- Incubate at 37°C for 5-15 minutes, ensuring linearity.
4. Reaction Termination and Lipid Extraction:
- As described in Protocol 1.
5. Product Quantification:
- As described in Protocol 1, but separate PA from LPA on the TLC plate. A common solvent system is chloroform:pyridine:formic acid (50:30:7, v/v/v).
- Scrape the spot corresponding to PA and quantify radioactivity by liquid scintillation counting.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for quantifying acyltransferase activity.
Significance in Research and Drug Development
The synthesis of PA, including DPPA, is a central hub in lipid metabolism.[5] The enzymes in this pathway, particularly the GPAT and LPAAT isoforms, are critical for regulating the balance between membrane phospholipid synthesis and neutral lipid storage.[7][21] Dysregulation of this pathway is implicated in metabolic diseases such as obesity, hepatic steatosis, and insulin (B600854) resistance.[12][19] Therefore, the GPAT and LPAAT enzyme families represent promising targets for therapeutic intervention. A detailed understanding of the synthesis, regulation, and characterization of specific PA species like DPPA is essential for developing novel drugs to treat these metabolic disorders.
References
- 1. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE | 169051-60-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling Phosphatidic Acid â ¡: Functions, Applications, and Analytical Methods - MetwareBio [metwarebio.com]
- 7. Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidic Acid Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 11. Glycerol-3-phosphate acyltransferases: rate limiting enzymes of triacylglycerol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. The structure and functions of human lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 20. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphatidic Acid Phosphatase, a Key Enzyme in the Regulation of Lipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
